

# Synthesis of 6-Sulfamoylnicotinamide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 6-Sulfamoylnicotinamide

Cat. No.: B15096441

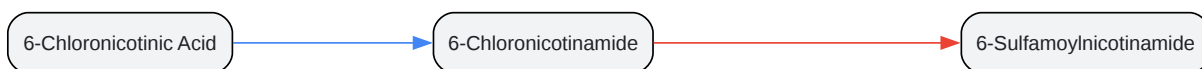
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **6-Sulfamoylnicotinamide**, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

## Synthetic Pathway Overview

The synthesis of **6-Sulfamoylnicotinamide** is achieved through a two-step process commencing with the commercially available 6-chloronicotinic acid. The synthetic strategy involves the initial conversion of the carboxylic acid to a primary amide, followed by a nucleophilic aromatic substitution reaction to introduce the sulfamoyl group.



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Caption: Synthetic route to **6-Sulfamoylnicotinamide**.

## Experimental Protocols

## Synthesis of 6-Chloronicotinamide

Reaction: 6-Chloronicotinic acid is converted to 6-chloronicotinamide via an acid chloride intermediate.

Materials:

- 6-Chloronicotinic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Aqueous ammonia ( $\text{NH}_3$ )
- Dichloromethane (DCM)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- A suspension of 6-chloronicotinic acid in dichloromethane is treated with thionyl chloride, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the acid chloride.
- The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure.
- The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled, stirred solution of aqueous ammonia.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated in vacuo to yield crude 6-chloronicotinamide.
- The crude product can be purified by recrystallization or column chromatography.

## Synthesis of 6-Sulfamoylnicotinamide

Reaction: 6-Chloronicotinamide undergoes a nucleophilic aromatic substitution reaction with sulfamide to yield the final product.

Materials:

- 6-Chloronicotinamide
- Sulfamide ( $\text{H}_2\text{NSO}_2\text{NH}_2$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water ( $\text{H}_2\text{O}$ )
- Brine

Procedure:

- A mixture of 6-chloronicotinamide, sulfamide, and potassium carbonate in N,N-dimethylformamide is heated to 120 °C.
- The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.
- The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude **6-sulfamoylnicotinamide** is purified by column chromatography on silica gel.

## Quantitative Data

The following table summarizes typical quantitative data obtained during the synthesis of **6-Sulfamoylnicotinamide**.

Step	Reactant	Product	Reagents	Solvent	Temperature	Time	Yield (%)	Purity (%) (Method)
1. Amidation	6-Chloronicotinic acid	6-Chloronicotinamide	1. SOCl <sub>2</sub> , NH <sub>3</sub>	DCM	Reflux	12 h	85-95	>95 (NMR)
2. Sulfamoylation	6-Chloronicotinamide	6-Sulfamoylnicotinamide	Sulfamide, K <sub>2</sub> CO <sub>3</sub>	DMF	120 °C	24 h	60-75	>98 (HPLC)

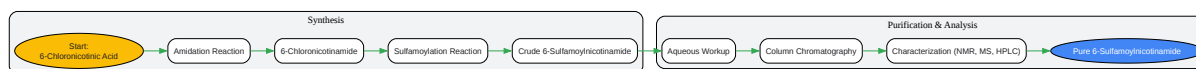
## Characterization Data

### 6-Sulfamoylnicotinamide:

- Appearance: White to off-white solid.
- Molecular Formula: C<sub>6</sub>H<sub>6</sub>N<sub>4</sub>O<sub>3</sub>S
- Molecular Weight: 214.20 g/mol
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz): δ 8.95 (d, J=2.4 Hz, 1H), 8.30 (dd, J=8.8, 2.4 Hz, 1H), 8.15 (s, 1H, NH), 7.80 (d, J=8.8 Hz, 1H), 7.65 (s, 1H, NH), 7.50 (s, 2H, SO<sub>2</sub>NH<sub>2</sub>).
- <sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz): δ 165.8, 159.2, 149.5, 140.1, 128.7, 118.9.
- Mass Spectrometry (ESI+): m/z 215.0 [M+H]<sup>+</sup>.

## Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.



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